molecular formula C6H8N2O2S B1292483 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid CAS No. 191105-37-0

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1292483
CAS RN: 191105-37-0
M. Wt: 172.21 g/mol
InChI Key: OHUPJQLYQCVDHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves nucleophilic substitution reactions, as demonstrated by the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated aminolysis . Other methods include the acylation of esters and anilides of thiazole carboxylic acids to produce various substituted derivatives . The synthesis process is typically confirmed by spectroscopic methods such as IR, NMR, and HRMS or elemental analysis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by crystallographic studies, which reveal the conformation and intermolecular interactions such as hydrogen bonding . These interactions are crucial for the stability and reactivity of the compounds. The presence of substituents on the thiazole ring can lead to different conformations and properties .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions, including acylation, methylation, and interaction with other reagents to form a wide range of compounds with diverse biological activities . The reactivity of these compounds is influenced by the substituents on the thiazole ring and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points and solubility, are determined by their molecular structure and substituents . These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The biological activities, such as fungicidal and antivirus activities, are systematically evaluated, with some compounds showing significant effects against various fungi and viruses .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research indicates that derivatives synthesized from 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid, such as benzofused thiazole analogs, exhibit promising antioxidant and anti-inflammatory properties. For instance, a study by Raut et al. (2020) describes the synthesis of benzofused thiazole derivatives through a cyclocondensation reaction, which were then evaluated for their antioxidant and anti-inflammatory activities. Compounds demonstrated significant activity against reactive species like H2O2, DPPH, SO, and NO, highlighting their potential as therapeutic agents for conditions involving oxidative stress and inflammation (Raut et al., 2020).

Applications in Heterocyclic Compound Synthesis

The synthesis and application of heterocyclic compounds are critical in drug development due to their biological and pharmacological significance. Another study, Gomaa and Ali (2020), discusses the chemical properties of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, highlighting their use as building blocks for synthesizing a wide range of heterocyclic compounds, including thiazoles. These compounds are essential for developing drugs with various therapeutic effects, from anticancer to antiviral activities (Gomaa & Ali, 2020).

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for the bacterial cell wall .

Mode of Action

this compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The compound affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the synthesis of peptidoglycan, leading to the loss of bacterial cell integrity .

Pharmacokinetics

The compound’s effectiveness against various bacterial strains suggests it has suitable absorption, distribution, metabolism, and excretion (adme) properties for antimicrobial activity .

Result of Action

The result of the action of this compound is the death of bacterial cells . The compound shows significant antibacterial potential towards various gram-positive and gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been studied for its corrosion inhibition efficiency in hydrochloric acid solution , suggesting that its efficacy and stability might be affected by the pH of the environment.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for the compound is "Warning" . More safety information can be found in the MSDS .

Biochemical Analysis

Biochemical Properties

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism . Additionally, it interacts with UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis . These interactions highlight the compound’s potential as an antimicrobial and anti-inflammatory agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It binds to the active sites of enzymes such as xanthine oxidase and UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity . This inhibition leads to a cascade of molecular events, including enzyme inactivation, disruption of metabolic pathways, and changes in gene expression. These molecular interactions underpin the compound’s antimicrobial and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid . Additionally, the compound can affect the metabolic flux of carbohydrates and amino acids by modulating the activity of key metabolic enzymes . These interactions highlight the compound’s potential impact on metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, thereby modulating their activity and function.

properties

IUPAC Name

2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUPJQLYQCVDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634072
Record name 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191105-37-0
Record name 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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